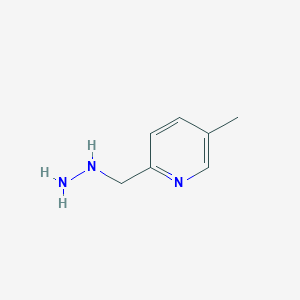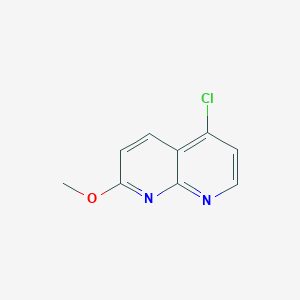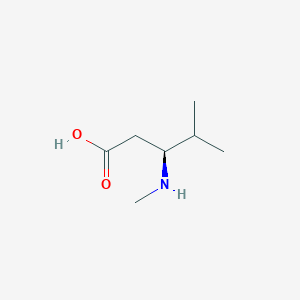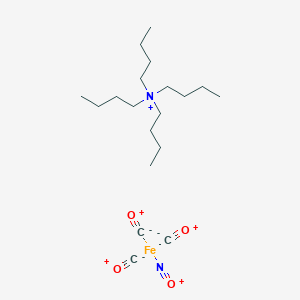
Tetrabutylammonium tricarbonylnitrosylferrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium tricarbonylnitrosylferrate is an organometallic compound with the chemical formula C19H36FeN2O4 It is known for its unique structure, which includes a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylammonium tricarbonylnitrosylferrate can be synthesized through the reaction of tetrabutylammonium bromide with iron pentacarbonyl and nitric oxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of tetrabutylammonium bromide in an organic solvent such as dichloromethane.
- Addition of iron pentacarbonyl to the solution.
- Introduction of nitric oxide gas to the reaction mixture.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium tricarbonylnitrosylferrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where ligands such as carbonyl groups are replaced by other ligands.
Oxidation and Reduction Reactions: The iron center in the compound can undergo oxidation and reduction, altering its oxidation state and reactivity.
Addition Reactions: The compound can react with nucleophiles or electrophiles, leading to the addition of new groups to the iron center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Benzyl bromides
- Carbon monoxide
- Nitric oxide
- Various nucleophiles and electrophiles
Reactions typically occur under controlled temperature and pressure conditions, often in an inert atmosphere to prevent unwanted side reactions.
Major Products
Major products formed from reactions with this compound include:
- N-benzylphenylacetamides
- Dibenzyl ketones
- Various substituted iron carbonyl complexes
Aplicaciones Científicas De Investigación
Tetrabutylammonium tricarbonylnitrosylferrate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including carbonylation and nitrosylation reactions.
Synthesis of Complex Molecules: It is employed in the synthesis of complex organometallic compounds and coordination complexes.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and magnetic properties.
Biological Studies: Research into the biological activity of iron-containing compounds often involves this compound as a model compound.
Mecanismo De Acción
The mechanism of action of tetrabutylammonium tricarbonylnitrosylferrate involves the interaction of its iron center with various substrates. The iron center can coordinate with ligands, facilitating reactions such as carbonylation and nitrosylation. The compound’s reactivity is influenced by the electronic properties of the tetrabutylammonium cation and the tricarbonylnitrosylferrate anion, which can stabilize transition states and intermediates during reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium fluoride
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium tricarbonylnitrosylferrate is unique due to its combination of a tetrabutylammonium cation and a tricarbonylnitrosylferrate anion. This combination imparts specific reactivity and stability to the compound, making it distinct from other tetrabutylammonium salts. Its ability to participate in a wide range of chemical reactions and its applications in catalysis and material science further highlight its uniqueness.
Propiedades
Fórmula molecular |
C19H36FeN2O4+2 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
azanylidyneoxidanium;carbon monoxide;iron;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.3CO.Fe.NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2;;1-2/h5-16H2,1-4H3;;;;;/q+1;;;;;+1 |
Clave InChI |
DUAKQNUXQZCMFN-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.[C-]#[O+].[C-]#[O+].[C-]#[O+].N#[O+].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


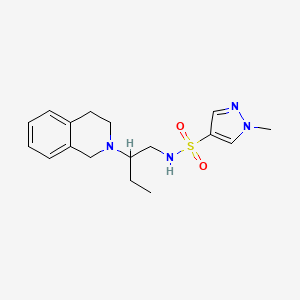
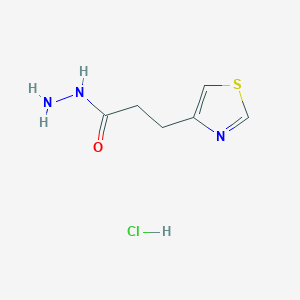
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)

![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)

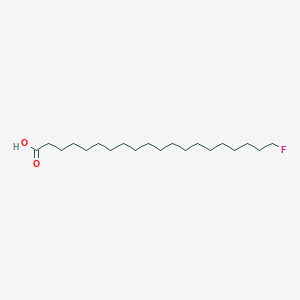

![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)
